molecular formula C11H7ClN2O3S2 B4927134 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4927134
M. Wt: 314.8 g/mol
InChI Key: ZERFNFDRCJHONF-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as an antitumor agent, as well as its ability to inhibit certain enzymes involved in the progression of cancer. In

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the progression of cancer, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the progression of cancer, and inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent antitumor activity. This compound has been shown to have cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is the development of more potent analogues of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor agent. Finally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde and methylthiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with potassium hydroxide to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The scientific research application of 4-(4-chloro-3-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is primarily focused on its potential as an antitumor agent. Studies have shown that this compound has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit certain enzymes involved in the progression of cancer, such as matrix metalloproteinases and topoisomerases.

properties

IUPAC Name

(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S2/c1-18-11-13-8(10(15)19-11)4-6-2-3-7(12)9(5-6)14(16)17/h2-5H,1H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFNFDRCJHONF-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(4-chloro-3-nitrobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.